2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

Pharmaceutical intermediate qualification Olmesartan medoxomil synthesis Regulatory starting material

Researchers developing olmesartan medoxomil require the 2-propyl dimethyl ester intermediate; substitution with other 2-alkyl congeners derails the synthetic route and invalidates impurity standards. • Registered intermediate in published large-scale olmesartan processes (~94% yield in monoester step). • Sole starting material for synthesizing the 6,6-dimethyl-2-propyl-furo[3,4-d]imidazole-4-one EP impurity standard. • Supplied at ≥98% purity with full Certificate of Analysis for API manufacturing and batch release compliance.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 124750-59-0
Cat. No. B039619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
CAS124750-59-0
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1)C(=O)OC)C(=O)OC
InChIInChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12)
InChIKeyFGBHVVBYDOTMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Dimethyl Ester: Core Identity and Procurement Classification


2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (synonym: dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate; DMPID) is a heterocyclic building block belonging to the 2-alkylimidazole-4,5-dicarboxylate ester family . It features an imidazole core substituted at the 2-position with an n-propyl chain and at the 4- and 5-positions with methyl ester groups (molecular formula C10H14N2O4; molecular weight 226.23 g/mol) . The compound is a white to off-white solid with a reported melting point of 152–155 °C and a predicted boiling point of 377.8 ± 22.0 °C at 760 mmHg . Commercially, it is routinely supplied at ≥98% purity and is stored at 2–8 °C under desiccated conditions . Its established role as a key registered intermediate in the multi-step synthesis of the angiotensin II receptor antagonist olmesartan medoxomil distinguishes it from other 2-alkyl congeners that lack this validated industrial pathway .

Why Generic 2-Alkyl Esters Cannot Replace the 2-Propyl Dimethyl Ester


Within the 2-alkylimidazole-4,5-dicarboxylate ester family, substitution of the 2-position alkyl chain is not a benign interchange. The n-propyl group is pharmacophorically obligatory in the final drug substance olmesartan; synthetic routes that employ the 2-methyl, 2-ethyl, or unsubstituted congeners yield intermediates that cannot progress to the approved active pharmaceutical ingredient without introducing a de novo propyl homologation step . Furthermore, N-alkylation reactivity is sterically modulated by the 2-alkyl substituent—2-substituted imidazole-4,5-dicarboxylates exhibit substantial steric hindrance during N-alkylation, so that even minor changes in chain length alter reaction yields and impurity profiles in subsequent steps . Physical property differences, including a melting point shift of >40 °C between the 2-propyl dimethyl ester (152–155 °C) and the unsubstituted parent dimethyl ester (197–201 °C), reflect distinct crystal packing that can affect handling, formulation, and purification workflows in kilogram-scale campaigns . These cumulative differences mean that direct substitution is not feasible without re-validating the entire synthetic route and impurity control strategy.

2-Propyl Dimethyl Ester: Differentiation Evidence vs. Closest Analogs


Validated Intermediate in Olmesartan Synthesis

The 2-propyl dimethyl ester is a documented, yield-quantified intermediate in the published large-scale synthesis of olmesartan medoxomil, whereas the 2-methyl, 2-ethyl, and unsubstituted dimethyl ester analogs are absent from any validated olmesartan synthetic route . In the reported process, 2-propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester is converted via selective mono-hydrolysis and subsequent functionalization to ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, achieving an overall yield of ~94% for the ester-to-monoester transformation step . No comparable published yield exists for any alternative 2-alkyl dimethyl ester in this context.

Pharmaceutical intermediate qualification Olmesartan medoxomil synthesis Regulatory starting material

Melting Point Differentiation: Propyl vs. Unsubstituted Ester

The 2-propyl dimethyl ester exhibits a melting point of 152–155 °C , which is substantially lower than the 197–201 °C reported for the unsubstituted 1H-imidazole-4,5-dicarboxylic acid dimethyl ester (CAS 3304-70-9) . This >40 °C melting point depression is a direct consequence of the 2-propyl substituent disrupting the intermolecular hydrogen-bonding network present in the unsubstituted parent compound.

Physicochemical characterization Solid-state properties Purification and handling

Boiling Point and Volatility: Propyl vs. Unsubstituted Ester

The predicted boiling point of the 2-propyl dimethyl ester is 377.8 ± 22.0 °C at 760 mmHg , compared with a reported boiling point of approximately 338.2 °C for the unsubstituted 1H-imidazole-4,5-dicarboxylic acid dimethyl ester . The ~40 °C increase in boiling point for the propyl derivative is consistent with the additional three-carbon alkyl chain and higher molecular weight (226.23 vs. 184.15 g/mol).

Volatility Distillation behavior Thermal stability

N-Alkylation Reactivity: Steric Effects Across 2-Alkyl Esters

Systematic study of N-alkylation of 2-substituted imidazole-4,5-dicarboxylate esters demonstrates that substituent size at the 2-position directly governs reaction yield . 2-Propyl-substituted esters undergo N-alkylation with yields that are distinct from those of 2-methyl and 2-ethyl analogs; the increased steric bulk of the propyl chain necessitates the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve synthetically useful conversions . This steric sensitivity is not uniformly observed across the homologous series, meaning that optimized N-alkylation protocols developed for the 2-propyl ester cannot be directly transferred to procuring other 2-alkyl derivatives without re-optimization.

N-Alkylation Steric hindrance Synthetic efficiency

Coordination Architectures: Propyl vs. Ethyl Ligands

When employed as organic ligands, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EtImDC) and 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3PrImDC) direct distinct supramolecular architectures . With Zn(II), H3EtImDC forms a 2D layered structure constructed from two types of six-membered metallocycles stacked in an –ABCABC– sequence, whereas with Co(II), H3PrImDC yields mononuclear [Co(C8N2O4H9)2(H2O)2] molecules that assemble via hydrogen bonding into a 3D supermolecular framework . Although this study employs the free dicarboxylic acids rather than the dimethyl esters, the structural divergence is driven by the alkyl chain length at the 2-position and is directly transferable to the ester-protected forms after deprotection.

Coordination polymers Crystal engineering Metal-organic frameworks

2-Propyl Dimethyl Ester: Application Scenarios vs. Analogs


Olmesartan GMP Intermediate & Impurity Reference Synthesis

This compound is the designated dimethyl ester intermediate in published large-scale olmesartan medoxomil processes, achieving ~94% yield in the monoester conversion step . Its use is mandated for any synthetic route targeting the approved drug substance; no alternative 2-alkyl dimethyl ester can serve as a drop-in replacement without a full re-registration of the synthetic pathway. Procurement in high purity (≥98%) with full Certificate of Analysis documentation is essential for both active pharmaceutical ingredient manufacturing and the preparation of olmesartan-related impurity standards for pharmacopoeial compliance.

MOF Precursor with Propyl-Directed 3D Architecture

Hydrolysis of the dimethyl ester to the corresponding 2-propyl-1H-imidazole-4,5-dicarboxylic acid yields a ligand that directs 3D hydrogen-bonded supermolecular frameworks with Co(II), in contrast to the 2D layered structures obtained with the 2-ethyl analog (Section 3, Evidence Item 5). Researchers seeking specific network topologies for gas storage, sensing, or catalytic applications should select the 2-propyl derivative when a 3D architecture is desired; the 2-ethyl or unsubstituted variants will not replicate this structural outcome.

N-Alkylation Substrate for Bioactive Imidazole Libraries

The 2-propyl dimethyl ester serves as a sterically defined N-alkylation substrate where the propyl chain provides a specific lipophilic and steric profile distinct from methyl, ethyl, or butyl congeners (Section 3, Evidence Item 4). In structure–activity relationship campaigns exploring imidazole-4,5-dicarboxylate-derived ligands for NMDA receptors or other targets, the linear propyl substituent has been associated with maximal analgesic activity compared to branched or cyclic propyl isomers . Procurement of the 2-propyl dimethyl ester ensures that the correct alkyl pharmacophore is installed at the outset, avoiding the need for late-stage chain homologation.

Analytical Method Development for Olmesartan Impurity Standards

Regulatory guidelines require the identification and quantification of process-related impurities in olmesartan medoxomil. The 2-propyl dimethyl ester is a key starting material for synthesizing authenticated impurity standards, including the 6,6-dimethyl-2-propyl-furo[3,4-d]imidazole-4-one derivative listed in the European Pharmacopoeia . Only the 2-propyl dimethyl ester—not the 2-methyl, 2-ethyl, or 2-butyl analogs—can generate the authentic impurity profile needed for method validation and batch release testing.

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